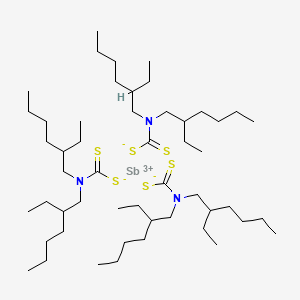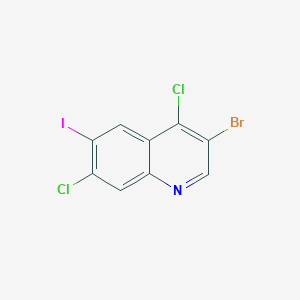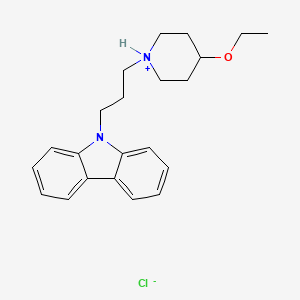
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound
Méthodes De Préparation
The synthesis of 9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride involves several steps. One common method includes the reaction of carbazole with 3-(4-ethoxypiperidino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring, using reagents like alkyl halides or acyl chlorides.
Electropolymerization: Carbazole derivatives, including this compound, can undergo electropolymerization to form conducting polymers with applications in optoelectronics.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of biosensors and bioactive materials.
Medicine: Research has explored its potential as a therapeutic agent, especially in the field of neuropharmacology.
Mécanisme D'action
The mechanism of action of 9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to bind to specific sites on these receptors, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride can be compared with other carbazole derivatives, such as:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Exhibits high charge carrier mobility and excellent morphological stability, making it valuable in the field of nanodevices and rechargeable batteries.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxypiperidino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100105-12-2 |
|---|---|
Formule moléculaire |
C22H29ClN2O |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazole;chloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-2-25-18-12-16-23(17-13-18)14-7-15-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24;/h3-6,8-11,18H,2,7,12-17H2,1H3;1H |
Clé InChI |
XJBOAOSEGCWMSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


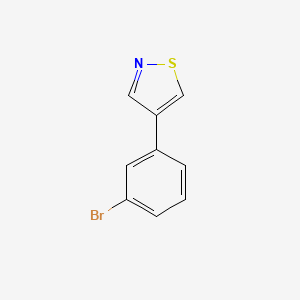
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
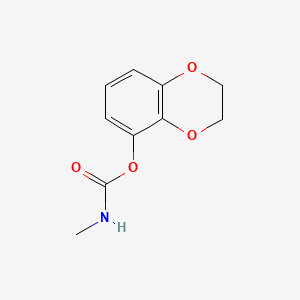

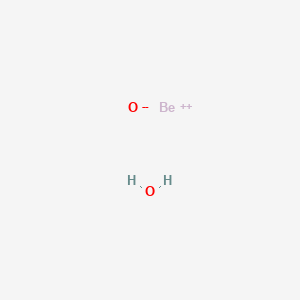
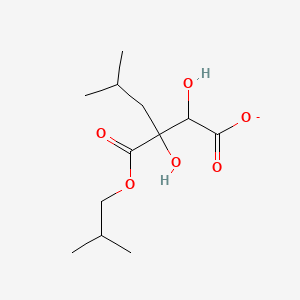
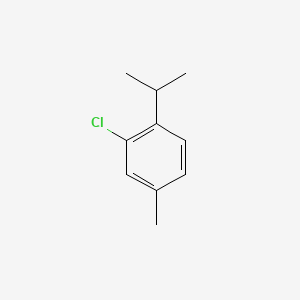
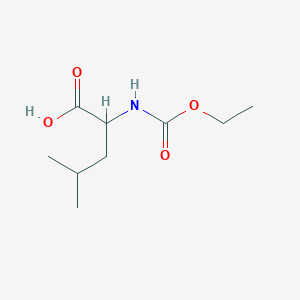
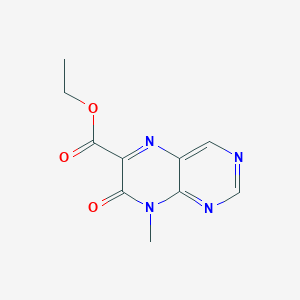
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

